molecular formula C20H20N4O4S B3475186 N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-phenylpropanamide

N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-phenylpropanamide

Cat. No.: B3475186
M. Wt: 412.5 g/mol
InChI Key: FIKZGFJMJDPAKN-UHFFFAOYSA-N
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Description

N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-phenylpropanamide is a compound known for its role as an inhibitor in various biochemical pathways. It is particularly noted for its ability to inhibit mixed lineage kinase domain-like protein (MLKL), which is involved in necroptosis, a form of programmed cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-phenylpropanamide typically involves the reaction of 3-methoxypyrazine-2-amine with 4-isocyanatobenzenesulfonamide under controlled conditions. This reaction forms the sulfonamide linkage. The final step involves the addition of 3-phenylpropanoic acid to form the complete compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized for temperature, pressure, and solvent use to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by covalently modifying cysteine residues on MLKL, thereby inhibiting its function. This inhibition prevents the formation of the necrosome complex, which is essential for the execution of necroptosis. The molecular targets include MLKL and other proteins involved in the necroptosis pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-phenylpropanamide is unique in its specific inhibition of MLKL, making it a valuable tool for studying necroptosis. Its specificity and potency distinguish it from other inhibitors that target different components of the cell death pathways .

Properties

IUPAC Name

N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-28-20-19(21-13-14-22-20)24-29(26,27)17-10-8-16(9-11-17)23-18(25)12-7-15-5-3-2-4-6-15/h2-6,8-11,13-14H,7,12H2,1H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKZGFJMJDPAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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